Acacic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

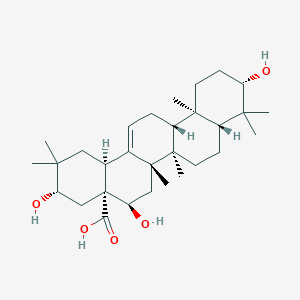

Acacic acid is a pentacyclic triterpenoid that is olean-12-ene substituted by carboxy group at position 28 and hydroxy groups at positions 3, 16 and 21 (the 3beta,16alpha,21beta stereoisomer). It has a role as a metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of an oleanane.

Applications De Recherche Scientifique

Pharmaceutical Applications

Acacic acid and its derivatives exhibit a wide range of pharmacological properties. The following subsections highlight key studies that underscore these applications.

Antimicrobial Properties

Research has demonstrated that extracts containing this compound possess notable antimicrobial activity. For instance, Acacia pycnantha showed significant antibacterial effects against pathogens such as Klebsiella pneumoniae and Escherichia coli, indicating potential use in developing natural antimicrobial agents .

Anti-Obesity Effects

Saponins derived from Acacia concinna, which contain this compound, have been shown to inhibit pancreatic lipase activity, reducing lipid accumulation in adipocytes. This suggests their potential as anti-obesity agents .

Antioxidant Activity

The antioxidant properties of this compound are significant, with various studies reporting its effectiveness in modulating oxidative stress. Aqueous and methanolic extracts from Acacia catechu have been highlighted for their strong antioxidant capabilities, which can be leveraged in pharmaceutical formulations to combat oxidative damage .

Anti-Inflammatory and Antidiabetic Effects

Extracts from different Acacia species have been documented for their anti-inflammatory and antidiabetic activities. These effects are attributed to the presence of flavonoids and other bioactive compounds that modulate inflammatory pathways .

Food Industry Applications

This compound is also utilized in the food industry, primarily through its role as a food additive.

Emulsification and Stabilization

Gum Arabic, derived from certain Acacia species, contains this compound and is widely used as an emulsifier in food products. Its properties enhance texture and stability without altering flavor or color .

Nutritional Enhancements

The incorporation of this compound into food products can improve nutritional profiles by providing dietary fiber and bioactive compounds that promote health benefits .

Environmental Applications

The potential of this compound extends to environmental science, where it is explored for its role in sustainability.

Soil Improvement

Research indicates that this compound can improve soil quality by enhancing nutrient availability and promoting beneficial microbial activity . This application is particularly relevant in agroecological practices aimed at sustainable farming.

Bioremediation

The use of Acacia species in phytoremediation has been studied due to their ability to absorb heavy metals and other pollutants from the soil, aided by compounds like this compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

Propriétés

Numéro CAS |

1962-14-7 |

|---|---|

Formule moléculaire |

C30H48O5 |

Poids moléculaire |

488.7 g/mol |

Nom IUPAC |

(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1 |

Clé InChI |

CFKXWTNHIJAFNL-OOURDANISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O |

SMILES canonique |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.